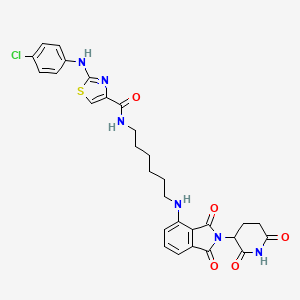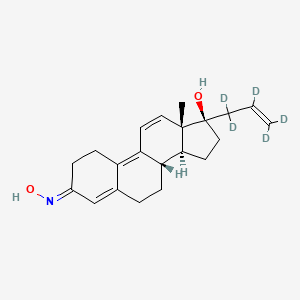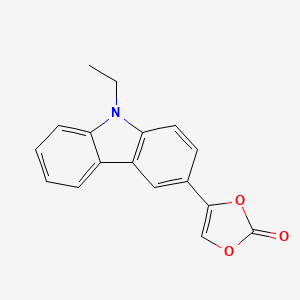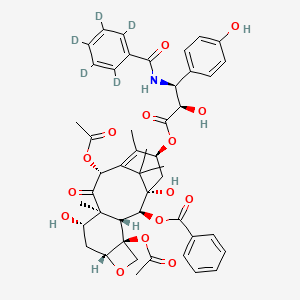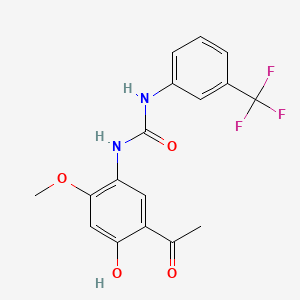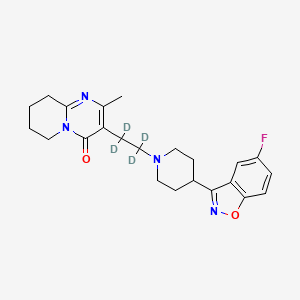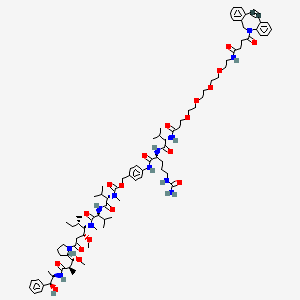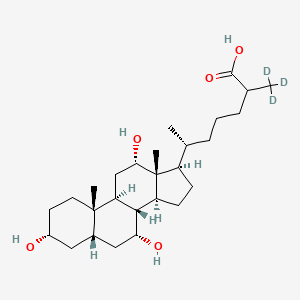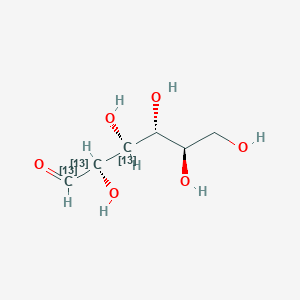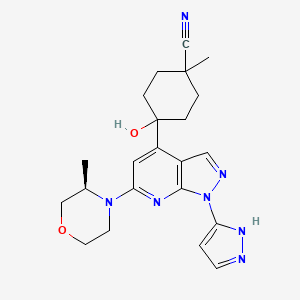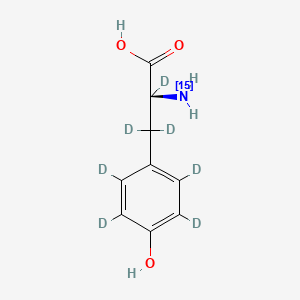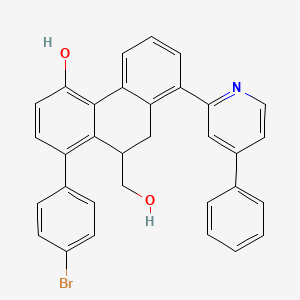
3CPLro-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3CPLro-IN-2 is a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is essential for viral replication, making it a promising target for antiviral drug development, particularly against COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3CPLro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often customized by research teams .
Industrial Production Methods
Industrial production methods for this compound are not widely published. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3CPLro-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3CPLro-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding viral replication and protein interactions.
Medicine: Potential therapeutic agent against COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.
Industry: Used in the development of antiviral drugs and related research
Mechanism of Action
3CPLro-IN-2 exerts its effects by inhibiting the activity of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the enzyme from processing these polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another inhibitor of SARS-CoV-2 3CLpro, used in the treatment of COVID-19.
Ensitrelvir: A similar compound with inhibitory effects on SARS-CoV-2 3CLpro.
Uniqueness
3CPLro-IN-2 is unique due to its specific binding affinity and inhibitory potency against SARS-CoV-2 3CLpro. Its oral bioavailability and effectiveness make it a promising candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C32H24BrNO2 |
|---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-10-(hydroxymethyl)-8-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-4-ol |
InChI |
InChI=1S/C32H24BrNO2/c33-24-11-9-21(10-12-24)25-13-14-30(36)32-27-8-4-7-26(28(27)17-23(19-35)31(25)32)29-18-22(15-16-34-29)20-5-2-1-3-6-20/h1-16,18,23,35-36H,17,19H2 |
InChI Key |
QREMQPVDTOTTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2C3=CC=CC(=C31)C4=NC=CC(=C4)C5=CC=CC=C5)O)C6=CC=C(C=C6)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
